molecular formula C12H15NO4 B2775904 H-D-Glu-OBzl CAS No. 13030-09-6; 79338-14-0

H-D-Glu-OBzl

Cat. No.: B2775904
CAS No.: 13030-09-6; 79338-14-0
M. Wt: 237.255
InChI Key: HFZKKJHBHCZXTQ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Glu-OBzl (CAS: 2578-33-8 or 79338-14-0), chemically designated as (2R)-2-amino-5-oxo-5-(benzyloxy)pentanoic acid, is a protected derivative of D-glutamic acid. It is widely utilized in peptide synthesis as a building block, where the benzyl (Bzl) group protects the carboxylic acid moiety during solid-phase or solution-phase synthesis. The compound has a molecular formula of C₁₂H₁₅NO₄ and a molecular weight of 237.3 g/mol.

Key properties include:

  • Purity: >98.00% (as per analytical certificates).
  • Solubility: Solubility varies with solvent; stock solutions are typically prepared in DMSO or water with heating (37°C) and sonication.
  • Storage: Stable at -80°C for 6 months or -20°C for 1 month in solution.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-amino-5-oxo-5-phenylmethoxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,14,15)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZKKJHBHCZXTQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@@H](CCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

H-D-Glu-OBzl belongs to a family of D-glutamic acid derivatives modified with protective groups. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of H-D-Glu Derivatives

Compound Name Substituent(s) Molecular Weight (g/mol) Solubility & Stability Purity (%) Price (USD/g)* Primary Applications References
This compound Benzyl (Bzl) 237.3 Moderate in DMSO; stable at -80°C >98 $4.40–$8.80 Peptide synthesis (carboxyl protection)
This compound·HCl Bzl + HCl salt 273.7 High in polar solvents >98 $4.00–$12.00 Enhanced solubility for acidic conditions
H-D-Glu-OtBu tert-Butyl (tBu) 203.2 High in organic solvents >95 $65.00–$129.00 Acid-labile protection in Fmoc chemistry
H-D-Glu(OMe)-OH Methoxy (OMe) 161.6 Moderate in aqueous buffers >98 $7.20–$180.00 Intermediate in hybrid peptide synthesis
H-D-Glu(OBzl)-OBzl·HCl Double Bzl + HCl 363.8 Low in water; high in DMF >98 $3.16–$7.90 Specialized orthogonally protected peptides

*Prices vary by supplier and quantity (e.g., 25g vs. 100g). Data aggregated from .

Table 2: Protective Group Attributes

Protective Group Deprotection Method Compatibility Advantages Limitations
Benzyl (Bzl) Hydrogenolysis (H₂/Pd) Boc and Fmoc chemistry Stable under acidic conditions Requires hazardous catalysts
tert-Butyl (tBu) Acid (TFA) Fmoc chemistry Mild deprotection; high selectivity Less stable in strong acids
Methoxy (OMe) Base hydrolysis (NaOH) Solution-phase synthesis Cost-effective Limited stability in peptides

Key Research Findings

Synthetic Utility :

  • The benzyl group in this compound provides robust protection during peptide elongation but requires harsh conditions (e.g., H₂/Pd) for removal, limiting its use in sensitive sequences.
  • In contrast, H-D-Glu-OtBu is preferred in Fmoc-based strategies due to its rapid cleavage with trifluoroacetic acid (TFA).

Solubility Trade-offs :

  • Hydrochloride salts (e.g., this compound·HCl) enhance aqueous solubility, making them suitable for bioconjugation in polar media.
  • Doubly protected derivatives (e.g., H-D-Glu(OBzl)-OBzl·HCl) exhibit poor water solubility but are valuable in multi-step syntheses.

Cost Efficiency: H-D-Glu(OMe)-OH is economical for large-scale production but offers less steric protection compared to bulkier groups like tBu.

Discrepancies and Notes

  • CAS Number Variations : Discrepancies in CAS numbers (2578-33-8 vs. 79338-14-0) likely arise from salt forms or naming conventions (e.g., free acid vs. hydrochloride).
  • Safety : Benzyl-containing compounds may require specialized handling due to flammability and catalyst use in deprotection.

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